[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate
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Overview
Description
[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzenesulfonamide group, a benzoyl hydrazone linkage, a methoxyphenyl group, and a chlorobenzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate can be achieved through a multi-step process:
Formation of the Hydrazone Linkage: The reaction between 4-(benzenesulfonamido)benzaldehyde and 4-(benzenesulfonamido)benzoyl hydrazine under acidic conditions forms the hydrazone linkage.
Esterification: The final step involves the esterification of the hydrazone intermediate with 2-chlorobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-hydroxyphenyl 2-chlorobenzoate.
Reduction: Formation of 4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinyl]methyl]-2-methoxyphenyl 2-chlorobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain metal ions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Potential use as an antimicrobial agent against various bacterial and fungal strains.
Medicine
Drug Development: Exploration of its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Material Science: Utilization in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonamide group may bind to the active site of enzymes, inhibiting their activity. The hydrazone linkage can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-hydroxyphenyl] 2-chlorobenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The unique combination of functional groups in [4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and stability, while the chlorobenzoate ester provides a reactive site for further chemical modifications.
Properties
CAS No. |
764692-66-2 |
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Molecular Formula |
C28H22ClN3O6S |
Molecular Weight |
564.0 g/mol |
IUPAC Name |
[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C28H22ClN3O6S/c1-37-26-17-19(11-16-25(26)38-28(34)23-9-5-6-10-24(23)29)18-30-31-27(33)20-12-14-21(15-13-20)32-39(35,36)22-7-3-2-4-8-22/h2-18,32H,1H3,(H,31,33)/b30-18+ |
InChI Key |
GEMUOVYADYOPIO-UXHLAJHPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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